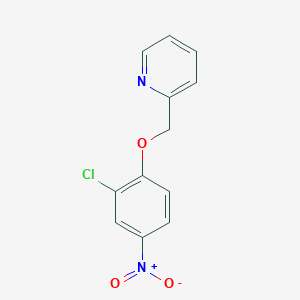
3-(2-Bromo-4-fluorophenyl)propanoic acid
Overview
Description
3-(2-Bromo-4-fluorophenyl)propanoic acid, also known as BFPP, is a carboxylic acid with a bromine and fluorine substituent. It is a colorless solid that is soluble in water and alcohol. BFPP has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Antiandrogen Synthesis : Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen compound, involving the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a related compound to 3-(2-Bromo-4-fluorophenyl)propanoic acid, and established the potent enantiomer's R absolute configuration in their study published in the Journal of Medicinal Chemistry (Tucker & Chesterson, 1988).
Pharmaceutical Synthesis : Bin (2010) conducted a study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which involved a process starting from 2-bromo-1-(2-fluorophenyl)-1-propanone. This research, published in the Applied Chemical Industry, underscores the importance of bromo-fluorophenyl compounds in pharmaceutical synthesis (Bin, 2010).
Organometallic Chemistry : Zaidlewicz and Wolan (2002) investigated the synthesis of ω-(4-bromophenyl)alkanoic acids, including compounds similar to this compound, and their borylation in the Journal of Organometallic Chemistry. This study highlights the relevance of such compounds in organometallic reactions (Zaidlewicz & Wolan, 2002).
Antidepressant Activity Study : Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, starting from 2-bromo-1-(3-fluorophenyl)-1-propanone, and assessed its antidepressant activities. This indicates the potential use of related bromo-fluorophenyl compounds in developing antidepressants, as detailed in the Applied Chemical Industry (Yuan, 2012).
Electrooptical Properties : Gray and Kelly (1981) explored the synthesis of various compounds, including 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, which have significant electrooptical properties, as reported in the Molecular Crystals and Liquid Crystals journal. This study suggests the application of bromo-fluorophenyl derivatives in electrooptical technologies (Gray & Kelly, 1981).
Mechanism of Action
Target of Action
The primary targets of 3-(2-Bromo-4-fluorophenyl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Properties
IUPAC Name |
3-(2-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQIJJCQTZKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448492 | |
| Record name | 3-(2-Bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-55-5 | |
| Record name | 3-(2-Bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)


![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)








